
N-(1,2,2-Triethoxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,2-Triethoxyethyl)prop-2-enamide: is an organic compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . This compound is characterized by the presence of an amide group attached to a prop-2-enyl chain and a triethoxyethyl substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,2-Triethoxyethyl)prop-2-enamide involves the reaction of 2,2-diethoxyacetaldehyde with acrylamide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the aldehyde and amide reacting to form the desired product. The reaction can be represented as follows:
2,2-diethoxyacetaldehyde+acrylamide→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-(1,2,2-Triethoxyethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triethoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1,2,2-Triethoxyethyl)prop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,2,2-Triethoxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
N-(2,2-Dimethoxyethyl)prop-2-enamide: Similar structure but with dimethoxyethyl substituent instead of triethoxyethyl.
N-(2-Hydroxypropyl)prop-2-enamide: Contains a hydroxypropyl group instead of triethoxyethyl.
N-(2,2-Diethoxyethyl)prop-2-enamide: Similar structure but with diethoxyethyl substituent.
Uniqueness: N-(1,2,2-Triethoxyethyl)prop-2-enamide is unique due to its triethoxyethyl substituent, which imparts specific chemical properties and reactivity. This makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
112642-91-8 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-(1,2,2-triethoxyethyl)prop-2-enamide |
InChI |
InChI=1S/C11H21NO4/c1-5-9(13)12-10(14-6-2)11(15-7-3)16-8-4/h5,10-11H,1,6-8H2,2-4H3,(H,12,13) |
InChI Key |
JFMPAXBXAPEQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(OCC)OCC)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


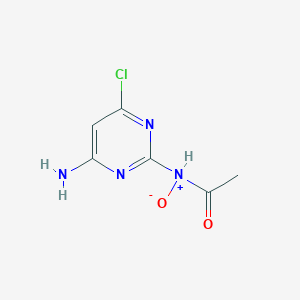
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)
![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

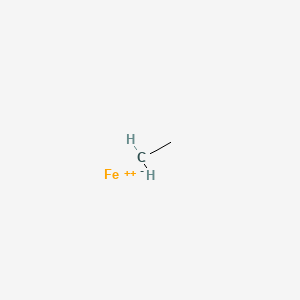
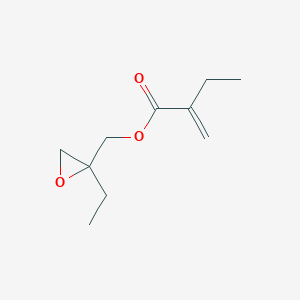
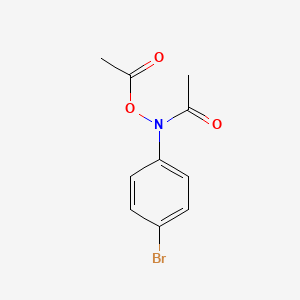

![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
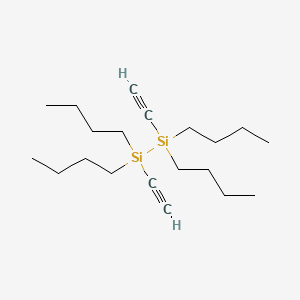
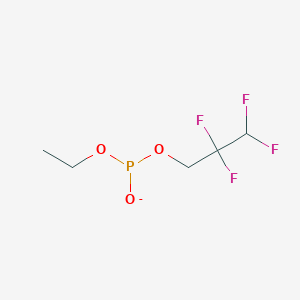
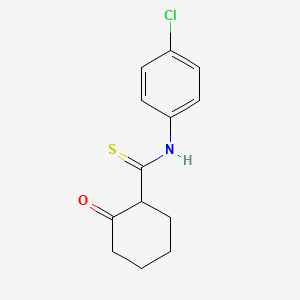
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
